molecular formula C22H16BrN3O3S B11648383 N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-bromobenzamide

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-bromobenzamide

Cat. No.: B11648383
M. Wt: 482.4 g/mol
InChI Key: DODOQRCWCTYLFQ-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-bromobenzamide is a complex organic compound that features a benzoxazole ring fused with a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-bromobenzamide typically involves the reaction of 5-(1,3-benzoxazol-2-yl)-2-methoxyaniline with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Amines in the presence of a base like sodium hydroxide in ethanol at reflux temperature.

Major Products Formed

Scientific Research Applications

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-bromobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-bromobenzamide is unique due to its combination of a benzoxazole ring with a bromobenzamide structure, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C22H16BrN3O3S

Molecular Weight

482.4 g/mol

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-2-bromobenzamide

InChI

InChI=1S/C22H16BrN3O3S/c1-28-18-11-10-13(21-24-16-8-4-5-9-19(16)29-21)12-17(18)25-22(30)26-20(27)14-6-2-3-7-15(14)23/h2-12H,1H3,(H2,25,26,27,30)

InChI Key

DODOQRCWCTYLFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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